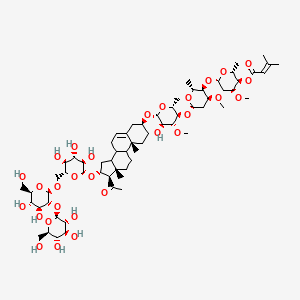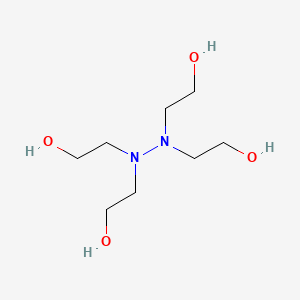
2,2',2'',2'''-Hydrazine-1,1,2,2-tetrayltetraethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol is a chemical compound with significant interest in various scientific fields. This compound features a hydrazine core with four ethanol groups attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol typically involves the reaction of hydrazine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity. The reaction mixture is then subjected to distillation and purification processes to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The ethanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various halides and acids can be used to substitute the ethanol groups.
Major Products
The major products formed from these reactions include hydrazones, ketones, and substituted hydrazine derivatives.
Scientific Research Applications
2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for various hydrazine derivatives.
Biology: The compound is studied for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of polymers, resins, and as a corrosion inhibitor in various industrial processes
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in redox reactions. Additionally, it can act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simpler form with two hydrogen atoms attached to the nitrogen atoms.
Symmetrical dimethylhydrazine: Features two methyl groups attached to the nitrogen atoms.
1,1,2,2-Tetraethylhydrazine: Contains four ethyl groups attached to the nitrogen atoms .
Uniqueness
2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol is unique due to its four ethanol groups, which provide additional sites for chemical reactions and interactions. This makes it more versatile compared to simpler hydrazine derivatives.
Properties
CAS No. |
55467-91-9 |
|---|---|
Molecular Formula |
C8H20N2O4 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-[[bis(2-hydroxyethyl)amino]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C8H20N2O4/c11-5-1-9(2-6-12)10(3-7-13)4-8-14/h11-14H,1-8H2 |
InChI Key |
MVERRUIWTZZKCY-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




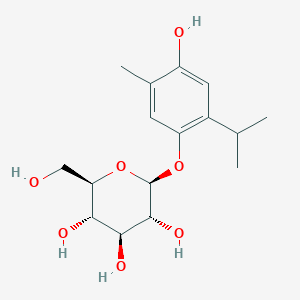
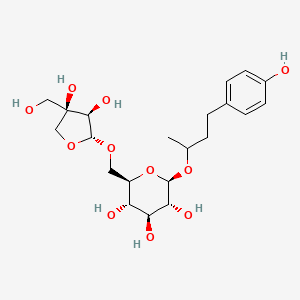
![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)
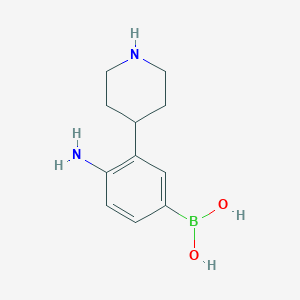
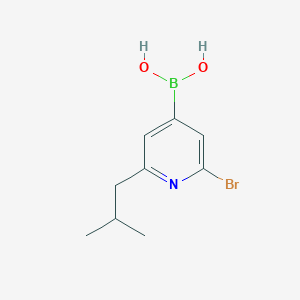
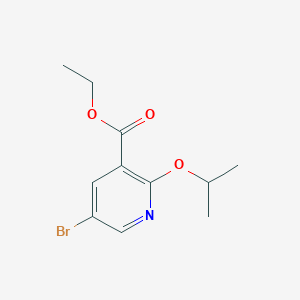
![4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid](/img/structure/B14082624.png)
![N-[(8|A,9R)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl]thiourea](/img/structure/B14082626.png)
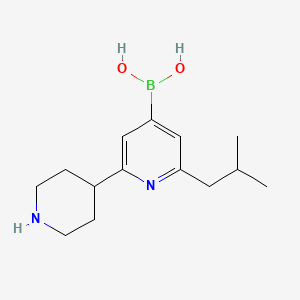
![Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl-](/img/structure/B14082653.png)
